8-quinolinyl 3-methyl-1-benzofuran-2-carboxylate
Overview
Description
8-quinolinyl 3-methyl-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C19H13NO3 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.08954328 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to "8-quinolinyl 3-methyl-1-benzofuran-2-carboxylate" have been a focal point of research. For instance, studies have explored the synthesis of novel series integrating quinoline, pyrazole, and benzofuran moieties with potential antimicrobial properties (Idrees et al., 2020). Another research area involves the development of benzofuran-2-yl quinoline-3-carboxylic acid derivatives through one-pot reactions, highlighting their structural diversity and potential bioactivity (Gao et al., 2011).
Antimicrobial and Antitubercular Activity
Derivatives of "this compound" have shown promising antimicrobial and antitubercular activities. Novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives exhibited significant activity against various bacteria, including S. aureus and E. faecalis, suggesting their potential as antimicrobial agents (Bodke et al., 2017).
Application in Material Science
The application of "this compound" derivatives extends into material science as well. For example, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential use in liquid crystal displays highlights the versatility of these compounds in developing advanced materials (Bojinov & Grabchev, 2003).
Neuroprotective Properties
Research has also explored the neuroprotective properties of natural quinoline alkaloids derived from deep-sea fungi, which resemble the structural motifs of "this compound." These compounds have demonstrated potential in treating neurodegenerative diseases, such as Parkinson's disease, by modulating neurotoxic oligomers and enhancing proteasome activity (Lee et al., 2022).
Properties
IUPAC Name |
quinolin-8-yl 3-methyl-1-benzofuran-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c1-12-14-8-2-3-9-15(14)22-18(12)19(21)23-16-10-4-6-13-7-5-11-20-17(13)16/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEQDXINQQVVJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.